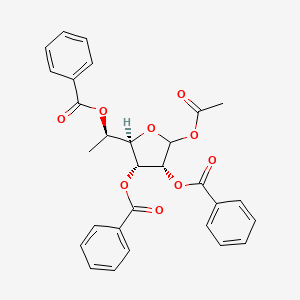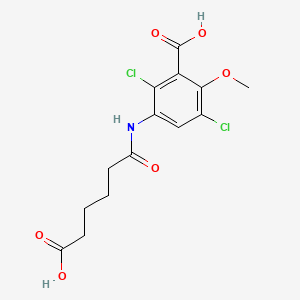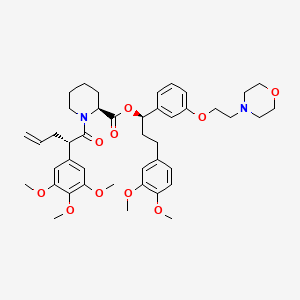
FKBP51F67V-selective antagonist Ligand2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FKBP51F67V-selective antagonist Ligand2 is a potent ligand that selectively binds to the FKBP51 F67V variant. This compound is known for its ability to reverse the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. It does not bind to wild-type FKBP51 or FKBP52 .
Méthodes De Préparation
The synthesis of FKBP51F67V-selective antagonist Ligand2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not widely documented, but custom synthesis services are available to provide the compound for research purposes .
Analyse Des Réactions Chimiques
FKBP51F67V-selective antagonist Ligand2 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
FKBP51F67V-selective antagonist Ligand2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the selective binding of ligands to the FKBP51 F67V variant.
Biology: It is used to investigate the role of FKBP51 F67V in various biological processes, including anxiety and stress responses.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders, particularly those related to anxiety.
Industry: It is used in the development of new drugs and therapeutic agents targeting FKBP51 F67V
Mécanisme D'action
FKBP51F67V-selective antagonist Ligand2 exerts its effects by selectively binding to the FKBP51 F67V variant. This binding reverses the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. The molecular targets and pathways involved include the FKBP51 F67V variant and its associated signaling pathways .
Comparaison Avec Des Composés Similaires
FKBP51F67V-selective antagonist Ligand2 is unique in its selective binding to the FKBP51 F67V variant. Similar compounds include:
SAFit2: Another selective antagonist of FKBP51, but with different binding properties.
FK506: A well-known immunosuppressant that binds to FKBP proteins but lacks the selectivity for FKBP51 F67V
This compound’s specificity for FKBP51 F67V makes it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C43H56N2O10 |
|---|---|
Poids moléculaire |
760.9 g/mol |
Nom IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)pent-4-enoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C43H56N2O10/c1-7-11-34(32-28-39(50-4)41(52-6)40(29-32)51-5)42(46)45-19-9-8-14-35(45)43(47)55-36(17-15-30-16-18-37(48-2)38(26-30)49-3)31-12-10-13-33(27-31)54-25-22-44-20-23-53-24-21-44/h7,10,12-13,16,18,26-29,34-36H,1,8-9,11,14-15,17,19-25H2,2-6H3/t34-,35-,36+/m0/s1 |
Clé InChI |
ZTMQGQWEOCFOGE-QGBCWPEESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


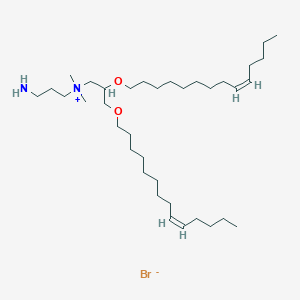

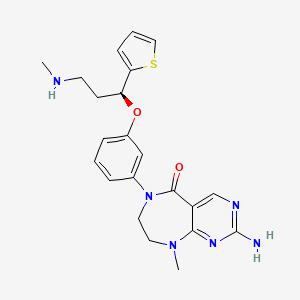

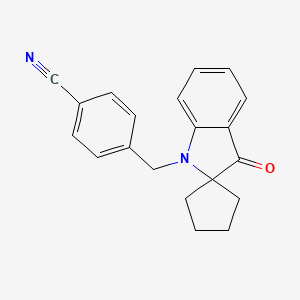
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
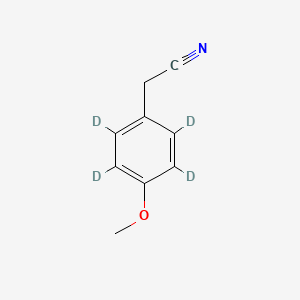
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)



![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
